1-(2-Fluorophenyl)-2-methylpiperazine
Overview
Description
1-(2-Fluorophenyl)-2-methylpiperazine is a laboratory chemical . It has a molecular formula of C10H13FN2 and an average mass of 180.222 Da .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s known that piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It’s a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring with a 2-fluorophenyl group attached . The exact 3D structure was not found in the search results.Physical and Chemical Properties Analysis
This compound has a boiling point of 150 °C/3 mmHg, a density of 1.141 g/mL at 25 °C, and a refractive index of n20/D 1.556 . It appears as a clear colorless to light yellow liquid .Scientific Research Applications
Synthesis and Chemical Applications
Practical Synthesis Techniques : One cornerstone in the study of fluoro-phenylpiperazine derivatives involves the development of practical and efficient synthesis methods. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a related compound, demonstrates the evolving landscape of chemical synthesis techniques aimed at improving yield, cost-efficiency, and safety. This compound serves as a key intermediate in manufacturing certain pharmaceuticals, highlighting the importance of such synthesis methodologies in the broader context of medicinal chemistry (Qiu et al., 2009).
Pharmacological and Therapeutic Potentials
N-Phenylpiperazine Derivatives : The pharmacological significance of N-phenylpiperazine derivatives, including 1-(2-Fluorophenyl)-2-methylpiperazine, is underscored by their versatility in drug design, particularly for CNS disorders. These compounds have demonstrated "druglikeness" and potential for diversification across various therapeutic areas, suggesting a broad scope for future research and development (Maia et al., 2012).
Molecular Imaging : In the realm of molecular imaging, derivatives of phenylpiperazine play a crucial role. For example, compounds like Hoechst 33258, a derivative with specificity for AT-rich sequences of DNA, demonstrate the utility of such molecules in fluorescent DNA staining, offering insights into chromosomal and nuclear structures (Issar & Kakkar, 2013).
Chemical Sensing : Further extending the application spectrum, derivatives of 2-fluorophenylpiperazine are being explored for their use in fluorescent chemosensors. These chemosensors show promise in detecting various analytes with high selectivity and sensitivity, indicating the potential for environmental monitoring and biomedical diagnostics (Roy, 2021).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-methylpiperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-9-8-13-6-7-14(9)11-5-3-2-4-10(11)12/h2-5,9,13H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXILLBXHNOJHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.